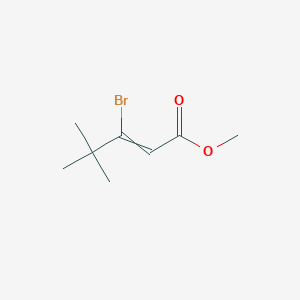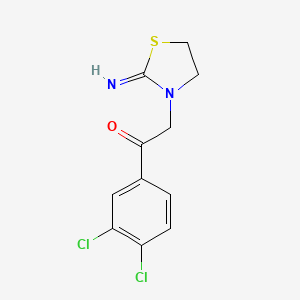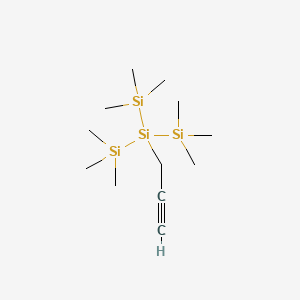
1,1,1,3,3,3-Hexamethyl-2-(prop-2-yn-1-yl)-2-(trimethylsilyl)trisilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1,3,3,3-Hexamethyl-2-(prop-2-yn-1-yl)-2-(trimethylsilyl)trisilane is an organosilicon compound characterized by the presence of silicon atoms bonded to organic groups. These compounds are known for their unique chemical properties, which make them valuable in various industrial and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,3,3,3-Hexamethyl-2-(prop-2-yn-1-yl)-2-(trimethylsilyl)trisilane typically involves the reaction of trimethylsilyl chloride with a suitable alkyne under controlled conditions. The reaction may require a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is common to maintain optimal conditions and minimize the risk of side reactions.
Análisis De Reacciones Químicas
Types of Reactions
1,1,1,3,3,3-Hexamethyl-2-(prop-2-yn-1-yl)-2-(trimethylsilyl)trisilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions may lead to the formation of silanes with different substituents.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the organic groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of organosilicon compounds with different functional groups.
Aplicaciones Científicas De Investigación
1,1,1,3,3,3-Hexamethyl-2-(prop-2-yn-1-yl)-2-(trimethylsilyl)trisilane has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential use in drug delivery systems and as a component in biomaterials.
Medicine: Explored for its potential therapeutic properties and as a building block for the development of new pharmaceuticals.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.
Mecanismo De Acción
The mechanism by which 1,1,1,3,3,3-Hexamethyl-2-(prop-2-yn-1-yl)-2-(trimethylsilyl)trisilane exerts its effects involves interactions with molecular targets such as enzymes, receptors, or other biomolecules. The specific pathways involved depend on the application and the nature of the compound’s interactions with its targets.
Comparación Con Compuestos Similares
Similar Compounds
Hexamethyldisilane: A simpler organosilicon compound with two silicon atoms.
Trimethylsilylacetylene: An organosilicon compound with a similar alkyne group.
Tetramethylsilane: A widely used organosilicon compound in NMR spectroscopy.
Uniqueness
1,1,1,3,3,3-Hexamethyl-2-(prop-2-yn-1-yl)-2-(trimethylsilyl)trisilane is unique due to its specific structure, which combines multiple silicon atoms with an alkyne group. This unique combination imparts distinct chemical properties, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
825626-62-8 |
|---|---|
Fórmula molecular |
C12H30Si4 |
Peso molecular |
286.71 g/mol |
Nombre IUPAC |
trimethyl-[prop-2-ynyl-bis(trimethylsilyl)silyl]silane |
InChI |
InChI=1S/C12H30Si4/c1-11-12-16(13(2,3)4,14(5,6)7)15(8,9)10/h1H,12H2,2-10H3 |
Clave InChI |
WRDGRERGDYHBDG-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)[Si](CC#C)([Si](C)(C)C)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


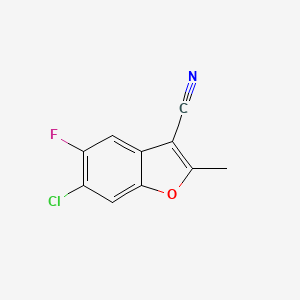
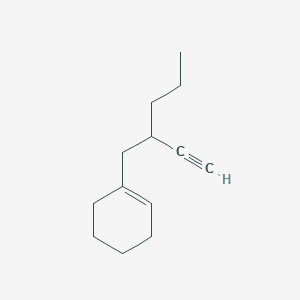
![3-[4-(Methylsulfanyl)phenyl]-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B14217860.png)
![Quinoline, 2-[[4-(4-fluorophenyl)-1-piperidinyl]methyl]-6-nitro-](/img/structure/B14217861.png)
![5-[(Benzenesulfonyl)(chloro)methyl]-2,5-dihydro-1,2,4-triazine](/img/structure/B14217863.png)

![Ethanone, 1-[2-[(1-methylethyl)seleno]-3-phenyl-2-cyclobuten-1-yl]-](/img/structure/B14217870.png)
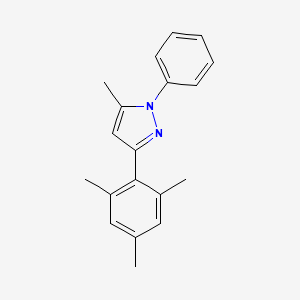


![N-(4-{[2-(3-Chlorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14217887.png)
